N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide
Overview
Description
N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-3-carboxylic acid to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final product.
Reaction Conditions:
Temperature: Typically, reactions are carried out at temperatures ranging from 25°C to 80°C.
Solvents: Common solvents include dichloromethane, acetonitrile, and methanol.
Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at 55°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in dichloromethane at 0°C.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N2-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The sulfonyl and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-2-ylglycinamide
- N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-4-ylglycinamide
- N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-quinolin-3-ylglycinamide
Uniqueness
N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and pyridinyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-5-9-19(10-6-16)24(15-21(25)23-18-4-3-13-22-14-18)28(26,27)20-11-7-17(2)8-12-20/h3-14H,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQRKYPUXVJHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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